molecular formula C25H18IN3O B11621417 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11621417
M. Wt: 503.3 g/mol
InChI Key: OTYFRBJXHKMLDF-JLHYYAGUSA-N
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Description

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, an iodine atom, and a quinazolinone core. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds .

Scientific Research Applications

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis in bacterial cells by disrupting their cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Lacks the iodine atom and the 2-methylphenyl group.

    6-Iodo-2-(1H-indol-3-yl)quinazolin-4(3H)-one: Lacks the 2-methylphenyl group.

    2-(1H-Indol-3-yl)ethenylquinazolin-4(3H)-one: Lacks the iodine atom and the 2-methylphenyl group.

Uniqueness

The presence of the iodine atom and the 2-methylphenyl group in 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one imparts unique chemical and biological properties to the compound. These structural features enhance its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C25H18IN3O

Molecular Weight

503.3 g/mol

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H18IN3O/c1-16-6-2-5-9-23(16)29-24(28-22-12-11-18(26)14-20(22)25(29)30)13-10-17-15-27-21-8-4-3-7-19(17)21/h2-15,27H,1H3/b13-10+

InChI Key

OTYFRBJXHKMLDF-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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